

4-(1H-Pyrazol-4-yl)benzaldehyde structure elucidation

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Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzaldehyde

CAS No.: 1017794-45-4

Cat. No.: B1328861

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An In-depth Technical Guide to the Structure Elucidation of **4-(1H-Pyrazol-4-yl)benzaldehyde**

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of **4-(1H-Pyrazol-4-yl)benzaldehyde** (CAS No: 99662-34-7), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2][3] For researchers and drug development professionals, unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This document moves beyond a simple recitation of methods, offering an integrated analytical strategy that combines Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating component of a larger, logical workflow, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness.

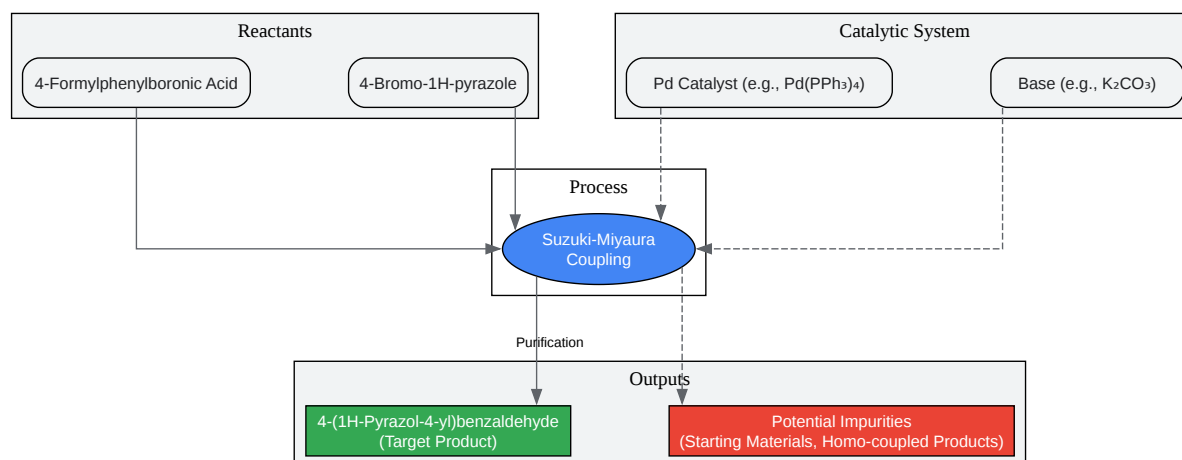
Introduction: The Significance of 4-(1H-Pyrazol-4-yl)benzaldehyde

4-(1H-Pyrazol-4-yl)benzaldehyde, with the molecular formula $C_{10}H_8N_2O$, is a bifunctional molecule featuring a reactive aldehyde group and a pharmacologically significant pyrazole ring. [4] The pyrazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs for oncology, infectious diseases, and inflammatory conditions. [5] The aldehyde serves as a versatile synthetic handle for constructing more complex molecular architectures through reactions like reductive amination and Wittig olefination. [2] Its role as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics makes its unambiguous characterization a critical step in the drug discovery pipeline. [1]

Foundational Context: Synthetic Origin and Its Implications

To perform a robust structure elucidation, it is crucial to understand the molecule's synthetic history, which informs potential impurities that could confound analytical data. A prevalent method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This process typically involves the reaction of a pyrazole-containing boronic acid or ester with a brominated benzaldehyde derivative. The primary impurities to consider would be unreacted starting materials, homo-coupled by-products, and residual palladium catalyst. A logical workflow for characterization must be able to distinguish the target compound from these potential contaminants.



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Figure 1: General workflow for Suzuki-Miyaura synthesis.

Analytical Pillar I: Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) serves as the first line of analytical confirmation, providing a precise measurement of the molecule's mass-to-charge ratio (m/z), which directly validates its elemental composition.^[6]

Principle of Analysis

Electrospray Ionization (ESI) is the preferred method for this class of molecule. The sample, dissolved in a suitable solvent, is nebulized to form charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas

phase and guided into the mass analyzer.[6] This "soft" ionization technique typically keeps the molecule intact, primarily forming a protonated molecular ion, $[M+H]^+$.

Expected Mass Spectrometric Data

The molecular formula $C_{10}H_8N_2O$ yields a precise theoretical mass that is a unique fingerprint of the compound.

Property	Value	Source
Molecular Formula	$C_{10}H_8N_2O$	[4]
Molecular Weight	172.18 g/mol	[1][4]
Monoisotopic Mass	172.06366 Da	[4][7]
Predicted $[M+H]^+$	173.07094 m/z	[7]
Predicted $[M+Na]^+$	195.05288 m/z	[7]
Predicted $[M+K]^+$	211.02682 m/z	[7]

Experimental Protocol: ESI-MS

- **Sample Preparation:** Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). A trace amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) calibrated according to the manufacturer's specifications.
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Acquisition Parameters:**
 - Ionization Mode: Positive ESI
 - Capillary Voltage: 3.5-4.5 kV
 - Scan Range: 50-500 m/z

- Source Temperature: 100-120 °C
- Data Analysis: Identify the peak corresponding to the $[M+H]^+$ ion. The observed mass should be within a 5 ppm tolerance of the theoretical value (173.07094 m/z) to confirm the elemental composition. Also, observe for common adducts like $[M+Na]^+$.

Analytical Pillar II: NMR Spectroscopy for Structural Connectivity

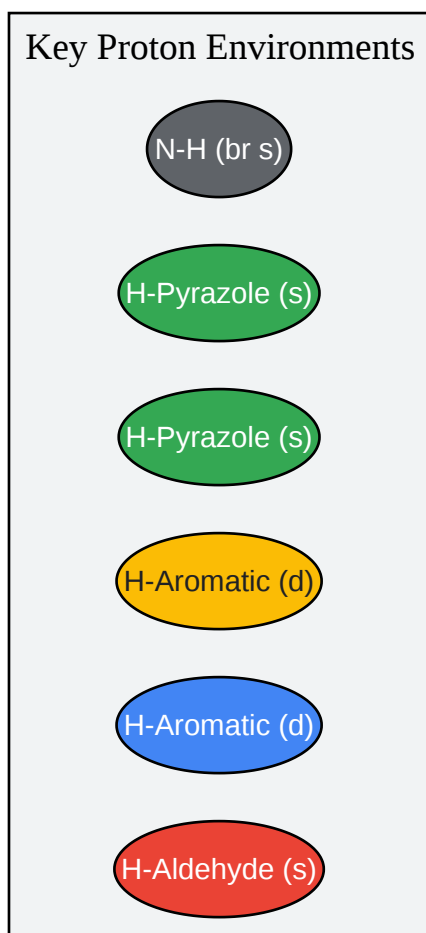
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and the connectivity within a molecule. Both ^1H and ^{13}C NMR are required for a complete assignment.

Principle of Analysis

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ^1H and ^{13}C absorb electromagnetic radiation at specific frequencies.^{[8][9]} These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the different types of protons and carbons in the molecule.

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.



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Figure 2: Key proton environments in the target molecule.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	1H	Highly deshielded proton due to the electronegative oxygen and anisotropic effect of the C=O bond. [10]
Benzene (ortho to CHO)	7.9 - 8.0	Doublet (d)	2H	Deshielded by the electron-withdrawing aldehyde group. Part of an AA'BB' system.
Benzene (ortho to Pyrazole)	7.6 - 7.8	Doublet (d)	2H	Influenced by the pyrazole ring. Part of an AA'BB' system.
Pyrazole C3-H & C5-H	7.7 - 8.2	Singlets (s) or Doublets (d)	2H	The chemical shifts are characteristic of pyrazole ring protons.[11] Depending on the solvent and concentration, they may appear as two distinct signals.
Pyrazole N-H	> 10 (variable)	Broad Singlet (br s)	1H	Acidic proton, often broad due to exchange. Its visibility and

position are highly dependent on the solvent (e.g., more visible in DMSO- d_6).

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum identifies all unique carbon environments in the molecule.

Carbon Assignment	Predicted δ (ppm)	Rationale
Aldehyde (C=O)	190 - 193	Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.[10][12]
Pyrazole C3 & C5	130 - 142	Typical range for sp^2 carbons in a pyrazole ring.
Pyrazole C4	110 - 120	The carbon at the 4-position of the pyrazole ring.
Benzene C-CHO	135 - 138	Quaternary carbon attached to the aldehyde, deshielded.
Benzene C-Pyrazole	139 - 142	Quaternary carbon attached to the pyrazole ring.
Benzene (ortho to CHO)	129 - 131	Aromatic CH carbons.
Benzene (ortho to Pyrazole)	120 - 125	Aromatic CH carbons.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical pulses: 30-degree pulse, 1-2 second relaxation delay.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to ensure each unique carbon appears as a singlet.
 - This experiment requires more scans than ^1H NMR due to the low natural abundance of ^{13}C .
- Data Analysis: Integrate the ^1H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure. Assign ^{13}C peaks based on their chemical shifts and comparison with literature data for similar structures.[\[13\]](#)[\[14\]](#)

Analytical Pillar III: Infrared Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing complementary evidence to the MS and NMR data.

Principle of Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending).[\[15\]](#) Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[\[16\]](#)

Expected IR Absorption Data

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Pyrazole)	3100 - 3300	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
Aldehyde C-H Stretch	2810 - 2850 & 2710 - 2750	Medium to Weak (Fermi doublets)
Aldehyde C=O Stretch	1690 - 1710	Strong, Sharp
Aromatic C=C Stretch	1580 - 1610 & 1450 - 1500	Medium to Strong
C-N Stretch	1290 - 1350	Medium

The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive proof of the carbonyl group in the aldehyde.[17] The characteristic Fermi doublets for the aldehyde C-H stretch further corroborate this assignment.

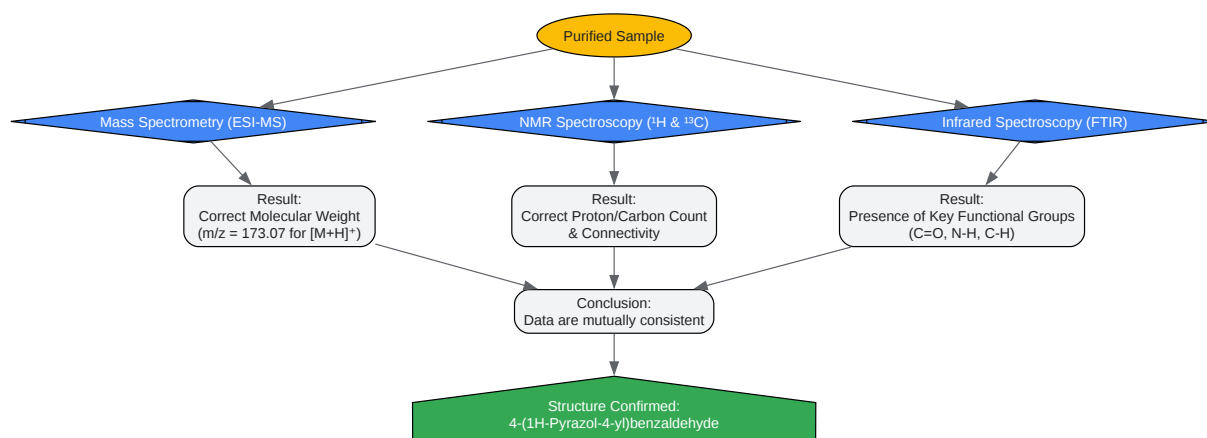
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the anvil to ensure good contact.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Data Analysis: Process the spectrum to identify the wavenumbers of major absorption bands and compare them with the expected values for the proposed structure.

Integrated Analysis and Structure Confirmation

The definitive elucidation of **4-(1H-Pyrazol-4-yl)benzaldehyde** is achieved by synthesizing the evidence from all three analytical techniques. No single technique is sufficient on its own; their collective power provides an unassailable confirmation.



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Figure 3: The integrated workflow for structure elucidation.

- Mass Spectrometry confirms the elemental formula is C₁₀H₈N₂O.

- IR Spectroscopy confirms the presence of the key functional groups: an N-H group (pyrazole), an aromatic system, and a conjugated aldehyde (C=O).
- NMR Spectroscopy provides the final, definitive proof by mapping the entire molecular skeleton. ¹H NMR shows the correct number and type of protons, and their coupling patterns reveal which protons are adjacent. ¹³C NMR confirms the number of unique carbon environments, including the characteristic aldehyde carbonyl.

When the data from these orthogonal techniques are in complete agreement, the structure of **4-(1H-Pyrazol-4-yl)benzaldehyde** can be considered unequivocally elucidated and validated.

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